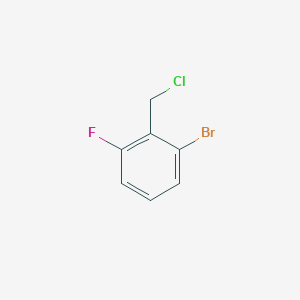
1-Bromo-2-(chloromethyl)-3-fluorobenzene
Übersicht
Beschreibung
“1-Bromo-2-(chloromethyl)-3-fluorobenzene” is a chemical compound with the molecular formula C7H6BrClF . It is used in various chemical reactions and can be purchased from several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as FT-Raman and FT-IR spectroscopy . These methods can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions .
Physical And Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . It has a boiling point of 111 °C/15 mmHg and a flash point of 109 °C . Its specific gravity at 20/20 is 1.59 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Practical Synthesis of Fluorinated Biphenyls
A study on the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory materials, highlights the utility of brominated and fluorinated aromatics in pharmaceutical synthesis. This compound, similar in structural motif to 1-Bromo-2-(chloromethyl)-3-fluorobenzene, demonstrates the importance of such halogenated aromatics in creating valuable medical compounds. The research presented a practical synthesis method that could be applied to related compounds for large-scale production, emphasizing the significance of bromo-fluoro aromatics in drug development and synthesis (Qiu et al., 2009).
Evaluation of Metal Complexes
The crystal structures of metal(II) 2-fluorobenzoate complexes were evaluated to understand the impact of different metals and ligands on the structure of such complexes. This research is pertinent as it shows how compounds with fluorine atoms, akin to the one , can interact with metals to form various structures with potential applications in catalysis, material science, and as precursors to more complex assemblies. The study provides foundational knowledge for future research into the design of metal-organic frameworks and other material science applications (Öztürkkan & Necefoğlu, 2022).
Environmental Chemistry
Brominated Flame Retardants and Environmental Impact
Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food reviews their occurrence and potential risks. This is relevant as it touches on the environmental persistence and bioaccumulation concerns associated with brominated compounds, including those structurally related to this compound. The increasing application of NBFRs necessitates further research on their environmental fate, toxicity, and mechanisms of action, highlighting the environmental implications of using such halogenated compounds (Zuiderveen et al., 2020).
Safety and Hazards
“1-Bromo-2-(chloromethyl)-3-fluorobenzene” is classified as a dangerous substance. It causes severe skin burns and eye damage, and may be corrosive to metals . It should be stored under inert gas and away from moisture . In case of contact with skin or eyes, immediate medical attention is required .
Eigenschaften
IUPAC Name |
1-bromo-2-(chloromethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEFYNWPEMTPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716482 | |
| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1182357-16-9 | |
| Record name | 1-Bromo-2-(chloromethyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




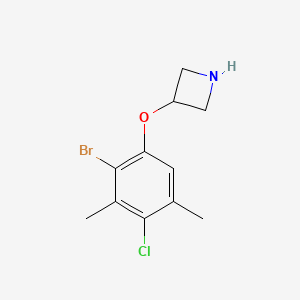

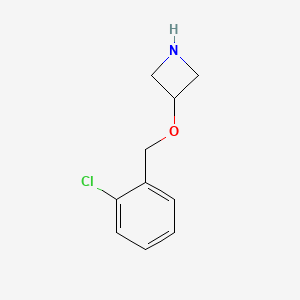
![3-[(6-Chloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B1441651.png)


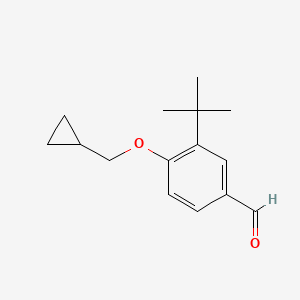
![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)
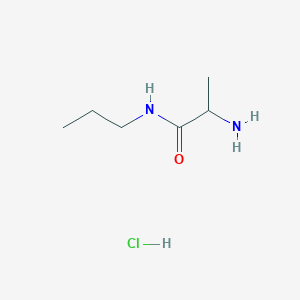

![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1441664.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]azetidine](/img/structure/B1441665.png)